1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl-
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Overview
Description
N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization to introduce the isopropoxy and phenyl groups. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and catalyst use .
Chemical Reactions Analysis
N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems and bioactive molecules.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired biological or chemical outcomes .
Comparison with Similar Compounds
N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
3,5-Dimethyl-1-phenylpyrazole: This compound has a similar pyrazole ring but lacks the isopropoxy and carboxamide groups, resulting in different chemical properties and reactivity. The uniqueness of N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
55228-56-3 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenyl-5-propan-2-yloxypyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)20-14-10-13(15(19)17(3)4)16-18(14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
KGVBXHRRCXQRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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